molecular formula C17H14F2N2O2 B7477452 N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide

N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide

Cat. No.: B7477452
M. Wt: 316.30 g/mol
InChI Key: LIMOBNOQVTUEFR-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide is a synthetic organic compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to an indole moiety via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate difluoromethylating agents.

    Coupling Reaction: The final step involves coupling the indole derivative with the difluoromethoxyphenyl acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the indole or acetamide groups.

    Substitution: Substituted difluoromethoxy derivatives.

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the indole moiety’s known activity in the central nervous system.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding assays.

    Materials Science: It can be explored for its potential use in organic electronics or as a building block for more complex molecular architectures.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
  • N-[4-(difluoromethoxy)phenyl]-2-(4-phenoxyphenoxy)acetamide

Uniqueness

N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide is unique due to the presence of both the indole and difluoromethoxy groups, which confer distinct chemical and biological properties. The indole moiety is known for its wide range of biological activities, while the difluoromethoxy group can enhance the compound’s stability and lipophilicity.

This compound’s unique structure allows it to interact with a variety of biological targets, making it a valuable candidate for further research and development in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2/c18-17(19)23-13-7-5-12(6-8-13)21-16(22)9-11-10-20-15-4-2-1-3-14(11)15/h1-8,10,17,20H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMOBNOQVTUEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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